molecular formula C16H13N3O3S B3035027 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone CAS No. 285986-89-2

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

Cat. No.: B3035027
CAS No.: 285986-89-2
M. Wt: 327.4 g/mol
InChI Key: IGRIYQWWLPXGAP-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone typically involves the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a nitro derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties
    • Thienopyridines have been investigated for their anticancer effects. Specific derivatives have demonstrated cytotoxicity against cancer cell lines, indicating that (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone could be a candidate for further development in cancer therapeutics .
  • Central Nervous System (CNS) Activity
    • Some thienopyridine compounds have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders. The structure of this compound suggests potential interactions with CNS receptors .

Synthetic Applications

  • Chemical Precursor
    • This compound can serve as a versatile intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can yield derivatives with enhanced pharmacological profiles .
  • Material Science
    • The compound's properties may also lend themselves to applications in material science, particularly in the development of organic semiconductors or photovoltaic materials due to its electronic characteristics .

Case Study 1: Antimicrobial Screening

A study conducted on various thienopyridine derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies evaluated the cytotoxic effects of several thienopyridine derivatives on human breast cancer cell lines (MCF-7). Results indicated that modifications to the thienopyridine scaffold significantly enhanced cytotoxicity, with some derivatives achieving IC50_{50} values in the low micromolar range.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Biological Activity

The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, structure-activity relationships (SAR), and relevant case studies.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of thieno[2,3-b]pyridine derivatives. For instance, a study evaluated various derivatives against Giardia lamblia, revealing that certain modifications significantly enhanced biological activity. The compound without substitutions exhibited a 63% growth inhibition rate (GA), while specific derivatives with para-substituents showed up to 88% inhibition, indicating that structural modifications can lead to improved efficacy against parasitic infections .

Anticancer Properties

Thieno[2,3-b]pyridine derivatives have also been investigated for their anticancer properties. A novel compound demonstrated the ability to lower cancer stem cell fractions in breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting potential for targeting cancer metabolism. The compound's mechanism involved a shift from lipid to glucose metabolism, indicating its role in disrupting cancer cell energy pathways .

Insecticidal Activity

Insecticidal properties have been assessed for thieno[2,3-b]pyridine derivatives against pests like Aphis gossypii. The results indicated that several new compounds exhibited significant insecticidal activity, which could be leveraged in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives.

CompoundSubstituentGA (%)EHOMO (eV)ELUMO (eV)Dipole Moment (Debye)
1H63-8.432.015.66
3m-OCH₃52-8.402.095.85
3ap-OCH₃88-8.192.095.99
4m-NO₂50-8.760.958.39

This table summarizes the antiparasitic activity and electronic properties of various derivatives, showing how specific substitutions can enhance efficacy and alter electronic characteristics that may influence biological interactions .

Study on Antiparasitic Effects

In a controlled study, the compound was tested against Giardia lamblia. The results indicated that compounds with methoxy groups in specific positions exhibited significantly higher antiparasitic activity compared to unsubstituted variants. This finding underscores the importance of functional group positioning in enhancing biological effects .

Cancer Cell Metabolism Shift

A study focusing on breast cancer cells revealed that treatment with a thieno[2,3-b]pyridine derivative led to metabolic shifts that reduced cancer stem cell populations. This suggests that such compounds could play a role in developing therapies aimed at reducing tumor recurrence and improving patient outcomes by targeting metabolic pathways critical for cancer cell survival .

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-7-9(2)18-16-12(8)13(17)15(23-16)14(20)10-3-5-11(6-4-10)19(21)22/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIYQWWLPXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152965
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285986-89-2
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285986-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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